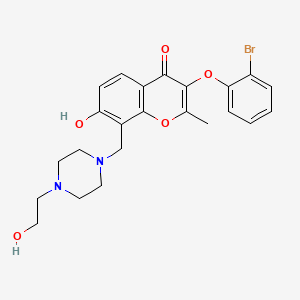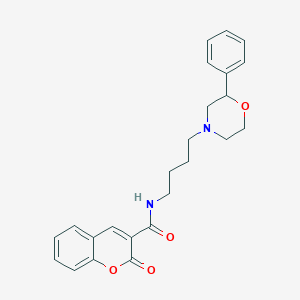
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of chromene derivatives and has a unique chemical structure that makes it suitable for various research purposes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide' involves the reaction of 2H-chromene-3-carboxylic acid with 4-(2-phenylmorpholino)butyryl chloride in the presence of a base to form the intermediate 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxylic acid chloride. This intermediate is then reacted with ammonia to form the final product, 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide.
Starting Materials
2H-chromene-3-carboxylic acid, 4-(2-phenylmorpholino)butyryl chloride, Ammonia
Reaction
Step 1: 2H-chromene-3-carboxylic acid is reacted with thionyl chloride to form 2H-chromene-3-carboxylic acid chloride., Step 2: 4-(2-phenylmorpholino)butyryl chloride is added to the reaction mixture of step 1 in the presence of a base such as triethylamine to form the intermediate 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxylic acid chloride., Step 3: Ammonia is added to the reaction mixture of step 2 to form the final product, 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide.
Mecanismo De Acción
The mechanism of action of 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is a process of programmed cell death that occurs in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation, improve cognitive function, and enhance the immune system's response. It has also been found to have a positive effect on the cardiovascular system and can lower blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide in lab experiments is its potent anticancer properties. It has also been found to be effective in treating other diseases, making it a versatile compound for research purposes. However, the synthesis of this compound is complex and requires a high level of expertise, which may limit its use in some research labs.
Direcciones Futuras
There are several future directions for research on 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide. One of the significant areas of research is in the development of new anticancer drugs based on the chemical structure of this compound. Researchers are also exploring the potential use of this compound in other diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the mechanism of action of this compound, which may lead to the development of new therapeutic targets.
Aplicaciones Científicas De Investigación
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-oxo-N-[4-(2-phenylmorpholin-4-yl)butyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-23(20-16-19-10-4-5-11-21(19)30-24(20)28)25-12-6-7-13-26-14-15-29-22(17-26)18-8-2-1-3-9-18/h1-5,8-11,16,22H,6-7,12-15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJXDHUXMUZDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
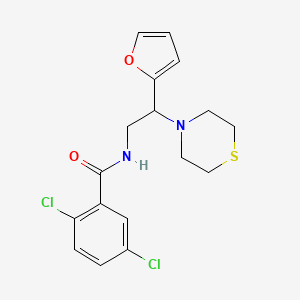

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)
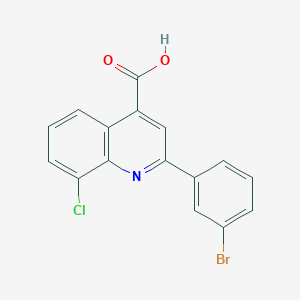
![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)
![11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2617362.png)
![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)
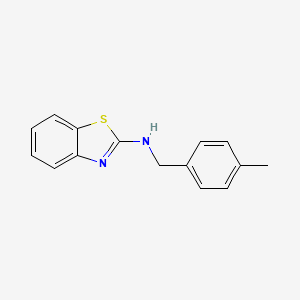
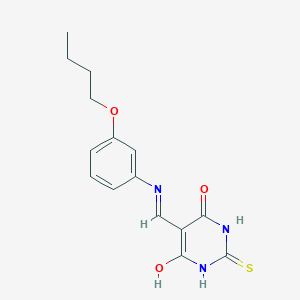
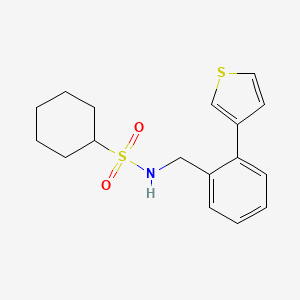
![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate](/img/structure/B2617372.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2617374.png)
